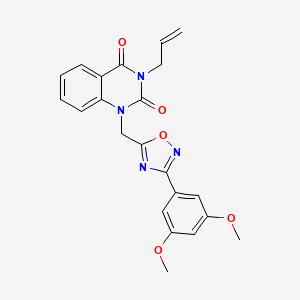![molecular formula C23H22N4O B3404135 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide CAS No. 1207018-01-6](/img/structure/B3404135.png)
3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide
Descripción general
Descripción
3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O and its molecular weight is 370.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of these compounds is cholinesterase receptors . The benzyl-piperidine group, which is a part of the structure of these compounds, is often necessary for successful inhibition of these receptors .
Mode of Action
The benzyl-piperidine group provides good binding to the catalytic site of the acetylcholinesterase (AChE) enzyme , interacting with key amino acids such as Trp84, Trp279, Phe330, and Phe331 . This interaction leads to the inhibition of the enzyme, which can have significant effects on neurological function.
Biochemical Pathways
The inhibition of the AChE enzyme affects the cholinergic pathway , which plays a crucial role in many physiological functions, including muscle movement, breathing, heart rate, and learning. By inhibiting the AChE enzyme, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
The presence of the piperidine moiety in their structure suggests that they may have good bioavailability and can cross the blood-brain barrier, which is crucial for their action on cholinesterase receptors in the brain .
Result of Action
The result of the action of these compounds is an enhancement of cholinergic transmission, which can have various effects depending on the specific physiological context. For example, they could potentially be used to treat conditions associated with reduced cholinergic activity, such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, factors such as pH and temperature can affect the stability of the compounds and their binding to the AChE enzyme. Additionally, the presence of other substances, such as competitive inhibitors, can affect the efficacy of these compounds .
Análisis Bioquímico
Biochemical Properties
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide and 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide play crucial roles in biochemical reactions. These compounds interact with various enzymes, proteins, and other biomolecules. For instance, N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has been shown to inhibit protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . Similarly, this compound interacts with specific proteins involved in cellular signaling and metabolic pathways .
Cellular Effects
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide and this compound have significant effects on various types of cells and cellular processes. These compounds influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has been found to inhibit the PI3K-Akt-mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . On the other hand, this compound affects gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanisms of N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide and this compound involve specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide exerts its effects by binding to the active site of protein kinase B, thereby inhibiting its activity and downstream signaling . Similarly, this compound binds to specific receptors and enzymes, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide and this compound have been studied in laboratory settings. These compounds exhibit stability and degradation patterns that affect their long-term effects on cellular function. For instance, N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has been shown to maintain its inhibitory effects on protein kinase B over extended periods, leading to sustained reductions in cell proliferation . Similarly, this compound exhibits stable interactions with its target proteins, resulting in prolonged effects on gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide and this compound vary with different dosages in animal models. These compounds exhibit threshold effects, with low doses leading to beneficial effects on cellular function and high doses causing toxic or adverse effects. For example, N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has been found to inhibit tumor growth at low doses, while high doses result in toxicity and adverse effects on normal cells . Similarly, this compound exhibits dose-dependent effects on gene expression and cellular metabolism .
Metabolic Pathways
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide and this compound are involved in various metabolic pathways. These compounds interact with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that inhibit protein kinase B . Similarly, this compound is involved in metabolic pathways that regulate gene expression and cellular metabolism .
Transport and Distribution
The transport and distribution of N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide and this compound within cells and tissues are mediated by specific transporters and binding proteins. These compounds exhibit distinct localization and accumulation patterns that affect their activity and function. For example, N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is transported into cells by organic cation transporters, leading to its accumulation in the cytoplasm and inhibition of protein kinase B . Similarly, this compound is distributed within cells by specific binding proteins, resulting in its localization to the nucleus and modulation of gene expression .
Subcellular Localization
The subcellular localization of N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide and this compound affects their activity and function. These compounds are directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is localized to the cytoplasm, where it inhibits protein kinase B and downstream signaling pathways . Similarly, this compound is targeted to the nucleus, where it interacts with transcription factors and regulates gene expression .
Propiedades
IUPAC Name |
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-14-19-16-25-21-9-5-4-8-20(21)22(19)27-12-10-18(11-13-27)23(28)26-15-17-6-2-1-3-7-17/h1-9,16,18H,10-13,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFABNKYIUQAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3404056.png)

![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3404067.png)
![2-(3-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3404071.png)

![N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3404081.png)
![1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-isobutylpiperidine-3-carboxamide](/img/structure/B3404082.png)
![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3404089.png)
![N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B3404100.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3404109.png)


![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B3404143.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B3404150.png)